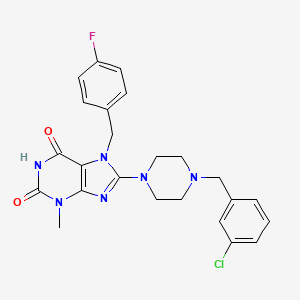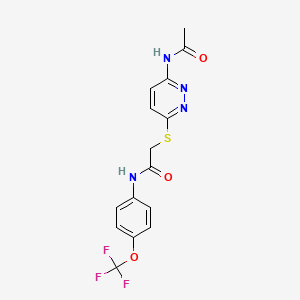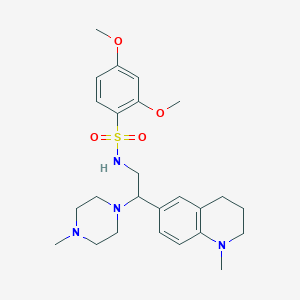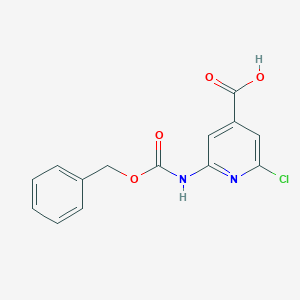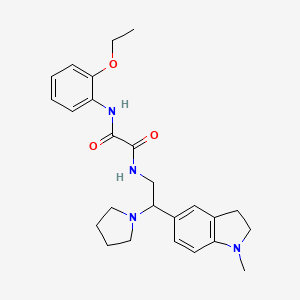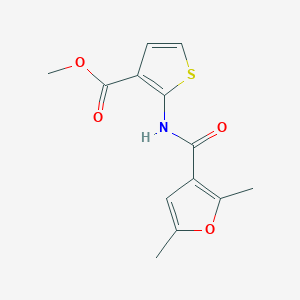
Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a furan ring substituted with methyl groups and a thiophene ring, which is a sulfur-containing five-membered ring. The presence of both furan and thiophene rings in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dimethyl-3-furoic acid. This step often involves the use of dehydrating agents and catalysts to facilitate the cyclization process.
Amidation Reaction: The carboxylic acid group on the furan ring is then converted to an amide by reacting with an appropriate amine, such as thiophene-3-carboxamide, under conditions that promote amide bond formation. This step may require the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and thiophene rings. Halogenation, nitration, and sulfonation are examples of such reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines.
科学研究应用
Chemistry
In chemistry, Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate is studied for its unique electronic properties due to the presence of both furan and thiophene rings. It is used as a building block in the synthesis of more complex molecules and materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The amide and ester functionalities, along with the heterocyclic rings, make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors and conductive polymers. Its unique structure allows for the tuning of electronic properties, making it valuable in the production of electronic devices.
作用机制
The mechanism of action of Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 2,5-dimethylfuran-3-carboxylate: Lacks the thiophene ring, making it less versatile in terms of electronic properties.
Thiophene-3-carboxamide: Lacks the furan ring, which reduces its potential for π-π interactions.
2,5-Dimethylfuran: A simpler structure without the amide and ester functionalities, limiting its applications in medicinal chemistry.
Uniqueness
Methyl 2-(2,5-dimethylfuran-3-carboxamido)thiophene-3-carboxylate is unique due to the combination of furan and thiophene rings, along with the amide and ester functionalities. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industry.
属性
IUPAC Name |
methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-7-6-10(8(2)18-7)11(15)14-12-9(4-5-19-12)13(16)17-3/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEKWUPMXJYWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2635662.png)
![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)
![4-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2635664.png)

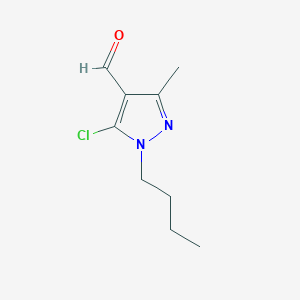
![[(Thien-2-ylmethyl)sulfonyl]acetic acid](/img/structure/B2635667.png)

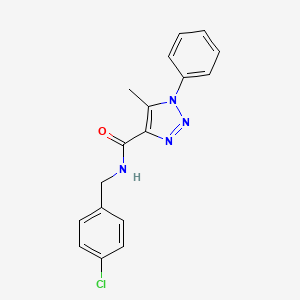
![3-(3,5-dimethylphenyl)-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2635673.png)
